molecular formula C2H4N4O B1269802 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1003-23-2

4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B1269802
CAS RN: 1003-23-2
M. Wt: 100.08 g/mol
InChI Key: CPCBLTSIDBUNNE-UHFFFAOYSA-N
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Description

4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound . It is used in the determination of aldehydes and other reactive chemicals .


Synthesis Analysis

The synthesis of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one involves several steps . Iminoester hydrochlorides are first synthesized. These compounds are then converted into ester ethoxycarbonyl hydrazones. From these, a new series of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones is prepared .


Molecular Structure Analysis

The molecular structure of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one has been investigated using density-functional theory .


Chemical Reactions Analysis

The chemical reactions involving 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one have been studied . The compound reacts with isatin to form isatin imine derivatives .


Physical And Chemical Properties Analysis

4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one is a powder with a melting point of 186-188 degrees Celsius . Its molecular weight is 100.08 .

Scientific Research Applications

Antibacterial Activity

The compound and its derivatives have been reported to exhibit antibacterial activity . This makes it a potential candidate for the development of new antibacterial drugs.

Antitumor Activity

Studies have shown that some 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones and their derivatives have antitumor activity . This suggests that they could be used in cancer treatment.

Antifungal Activity

1,2,4-Triazole and 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives are reported to possess antifungal properties . This indicates potential use in the treatment of fungal infections.

Antiviral Properties

These compounds have also been found to exhibit antiviral properties . This suggests potential applications in the development of antiviral drugs.

Anti-inflammatory Properties

The compound and its derivatives have been reported to have anti-inflammatory properties . This could make them useful in the treatment of inflammatory conditions.

Hypoglycemic and Antihypertensive Activities

The compound has been reported to show hypoglycemic and antihypertensive activities . This suggests potential applications in the treatment of diabetes and hypertension.

Safety and Hazards

The compound is associated with certain hazards. It has been classified as an eye irritant and skin irritant, and it may cause respiratory irritation .

Future Directions

Future research could focus on further elucidating the mechanism of action of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one . Additionally, the compound’s reactions with other amino compounds could be investigated .

Mechanism of Action

Target of Action

It’s known that 1,2,4-triazole derivatives, which include this compound, have a broad spectrum of biological activities such as antifungal, antimicrobial, hypoglycemic, antihypertensive, analgesic, antiparasitic, hypocholesteremic, antiviral, anti-inflammatory, antitumor, antioxidant, and anti-hiv properties . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It’s known that the compound can react with other substances to form new compounds with different properties . For example, it can react with 4-diethylaminobenzaldehyde to form 3-alkyl (aryl)-4- (4-diethyl-aminobenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones . These reactions may alter the compound’s interaction with its targets, leading to different biological effects.

Biochemical Pathways

The specific biochemical pathways affected by 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one are not clearly defined in the literature. Given the wide range of biological activities associated with 1,2,4-triazole derivatives, it’s likely that the compound affects multiple pathways. These could include pathways involved in inflammation, tumor growth, viral replication, and other processes related to its known biological activities .

Result of Action

These could include inhibition of enzyme activity, alteration of receptor signaling, disruption of cell membrane integrity, and other effects related to its known biological activities .

properties

IUPAC Name

4-amino-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCBLTSIDBUNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340806
Record name 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one

CAS RN

1003-23-2
Record name 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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